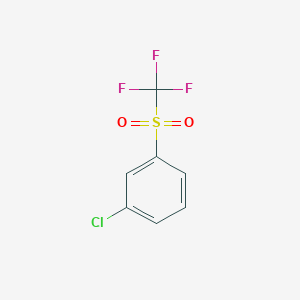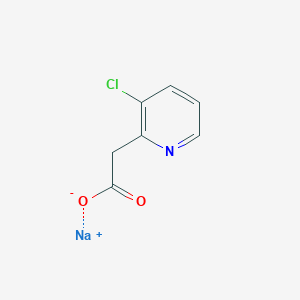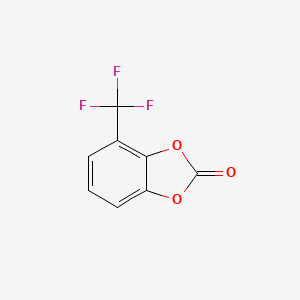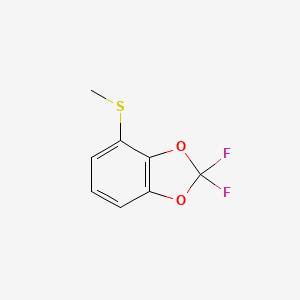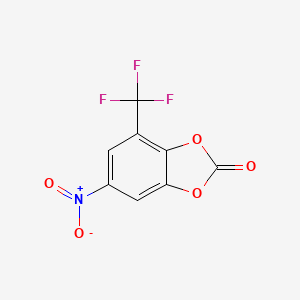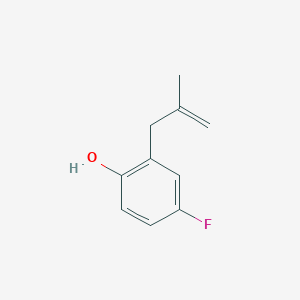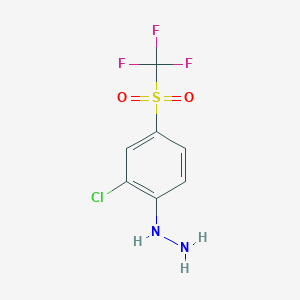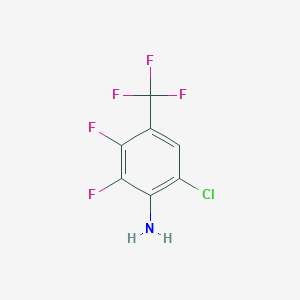![molecular formula C16H8ClF3O2S B6355799 (3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98% CAS No. 887268-30-6](/img/structure/B6355799.png)
(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that has gained significant interest in the scientific community due to its unique properties and potential implications in various fields of research and industry. It belongs to a class of heterocyclic compounds known as thiophenes .
Molecular Structure Analysis
The molecular formula of this compound isC16H8ClF3O2S and it has a molecular weight of 356.7 g/mol. The structure includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, thiophene and its derivatives are known to be involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The compound is soluble in most organic solvents but insoluble in water . Other specific physical and chemical properties of this compound are not provided in the available resources.作用機序
The mechanism of action of 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of electron acceptor. It is thought to bind to electron-rich sites on molecules, such as aromatic rings, and to promote the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) are not yet fully understood. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, it has been shown to have anticonvulsant and anxiolytic effects in animal models.
実験室実験の利点と制限
The advantages of using 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) in laboratory experiments include its high purity and its ability to promote the formation of covalent bonds. It is also relatively stable and has a low toxicity. However, it is not suitable for use in the presence of water, as it is hydrolytically unstable.
将来の方向性
The potential future directions for research on 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research is needed to explore its potential use in the fabrication of nanostructures and optoelectronic devices.
合成法
3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is synthesized by the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid and 4-(trifluoromethoxy)phenylmagnesium bromide. This reaction is facilitated by the use of an anhydrous solvent such as tetrahydrofuran (THF). The reaction has been shown to be highly efficient, with yields of up to 98%.
科学的研究の応用
3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is used in a variety of scientific research applications. It is a key reagent in organic synthesis for the preparation of other compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of organic materials for use in optoelectronic devices, such as light-emitting diodes (LEDs). In addition, it is used in the preparation of polymers materials for use in the fabrication of nanostructures.
特性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWBLIZUOCAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

